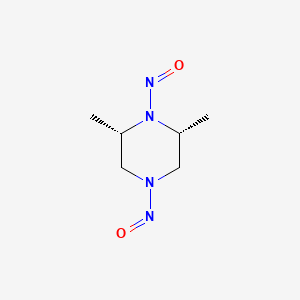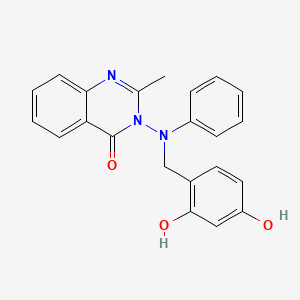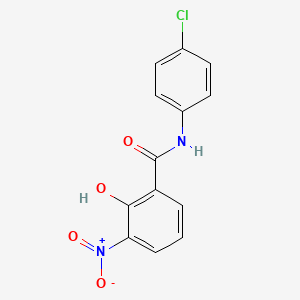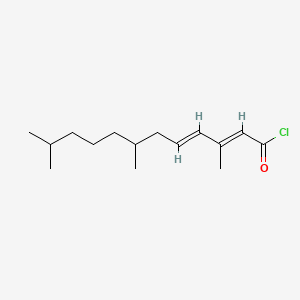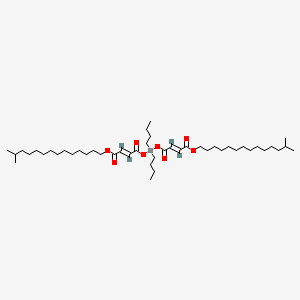
2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisopentadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] is a heterocyclic organic compound with the molecular formula C₄₆H₈₄O₈Sn and a molecular weight of 883.864 g/mol . This compound is known for its unique structure, which includes a stannylene (tin-containing) core and multiple ester functional groups. It is primarily used in research and experimental applications due to its complex chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves the reaction of dibutyltin oxide with diisopentadecyl maleate under controlled conditions. The reaction typically occurs in an organic solvent such as toluene, with the temperature maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate stannylene complex, which then reacts with the maleate ester to form the final product .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring precise control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives of the original ester groups.
Aplicaciones Científicas De Investigación
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves its interaction with molecular targets through its ester and stannylene groups. These interactions can lead to the formation of complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltinbis(pentadecyl maleate): Similar structure but different ester groups.
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate]: Similar core structure but different substituents.
Uniqueness
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] is unique due to its specific combination of ester and stannylene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .
Propiedades
Número CAS |
68299-23-0 |
|---|---|
Fórmula molecular |
C46H84O8Sn |
Peso molecular |
883.9 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[(E)-4-(13-methyltetradecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(13-methyltetradecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C19H34O4.2C4H9.Sn/c2*1-17(2)13-11-9-7-5-3-4-6-8-10-12-16-23-19(22)15-14-18(20)21;2*1-3-4-2;/h2*14-15,17H,3-13,16H2,1-2H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*15-14+;;; |
Clave InChI |
SPHSBZNESOFQRE-IVZMTRENSA-L |
SMILES isomérico |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)CCCC |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)

![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)

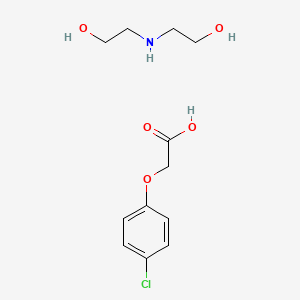
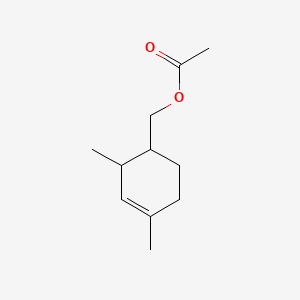
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

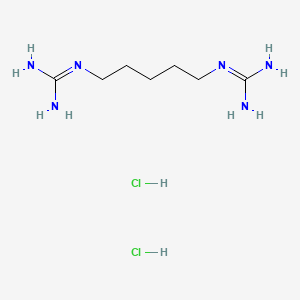
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
